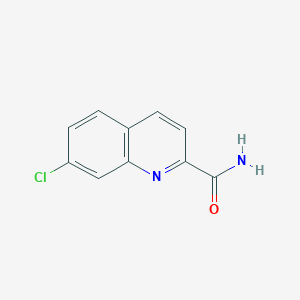

7-Chloro-2-Quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-2-Quinolinecarboxamide is a compound with the molecular formula C10H7ClN2O and a molecular weight of 206.6 . It is also known as 7-chloroquinoline-2-carboxamide .

Synthesis Analysis

The synthesis of 7-Chloro-2-Quinolinecarboxamide and its derivatives often involves the Doebner-Miller reaction, which uses tetrachloro-1,4 (or 1,2)-quinone as an oxidant . This process improves yields and eliminates the need for forming a ZnCl₂ complex to isolate the end product . Another method involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .Molecular Structure Analysis

The molecular structure of 7-Chloro-2-Quinolinecarboxamide includes a quinoline ring, which is a heterocyclic aromatic compound. The quinoline ring is fused with a carboxamide group .Chemical Reactions Analysis

7-Chloro-2-Quinolinecarboxamide can undergo various chemical reactions. For instance, it can be used in the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide . These reactions often involve the use of ultrasound irradiation .Scientific Research Applications

Anticancer Applications

7-Chloro-2-Quinolinecarboxamide derivatives have shown potential as anticancer agents . Studies have demonstrated their effectiveness in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer), CACO (colon carcinoma), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) . These compounds induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3, which are crucial proteins in the apoptotic pathway .

Pharmacological Significance

In pharmacology, quinoline-carboxamide motifs are recognized for their broad spectrum of biological responses. They are considered a privileged structure in drug discovery programs due to their diverse bio-responses, including antioxidant , anti-inflammatory , and antimicrobial activities . The introduction of the carboxamide group can enhance these properties, making them valuable in the development of new therapeutic agents.

Chemical Synthesis

7-Chloro-2-Quinolinecarboxamide serves as a key intermediate in chemical synthesis. It is used to construct complex molecules, particularly in the synthesis of biologically active compounds. The compound’s versatility in synthetic organic chemistry makes it a valuable scaffold for developing new synthetic methodologies .

Biochemical Research

In biochemical research, 7-Chloro-2-Quinolinecarboxamide derivatives are explored for their potential in modulating biochemical pathways. They are particularly significant in studies involving protein kinases , which are critical regulators of cell survival and proliferation . The ability to selectively inhibit these kinases can lead to advancements in understanding and treating various diseases.

Molecular Biology

Molecular biology applications include the use of 7-Chloro-2-Quinolinecarboxamide derivatives in the design of molecules with specific interactions at the molecular level. These interactions can be crucial for understanding cellular processes and developing targeted therapies .

Fungicidal Properties

Some derivatives of 7-Chloro-2-Quinolinecarboxamide have been investigated for their fungicidal properties. They are designed to combat phytopathogenic fungi, which can be of great significance in agriculture and food safety .

Future Directions

The future directions for 7-Chloro-2-Quinolinecarboxamide could involve further exploration of its therapeutic potential. For instance, it can be used to synthesize a series of novel 7-chloroquinoline derivatives, which can then be explored for their therapeutic potential . This may also be adaptable for the derivatization of other such less reactive carboxylate species .

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-2-Quinolinecarboxamide are protein kinases (PKs), which are the main regulators of cell survival and proliferation . In particular, it has been found to inhibit Pim-1 kinase .

Mode of Action

7-Chloro-2-Quinolinecarboxamide interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of Pim-1 kinase, a protein that plays a crucial role in cell survival and proliferation . This inhibition leads to changes in the cell, including a decrease in proliferation.

Biochemical Pathways

It is known that the compound induces apoptosis, or programmed cell death, in cancer cells . This is accomplished by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, 7-Chloro-2-Quinolinecarboxamide has been found to be orally bioavailable . This means that the compound can be absorbed into the bloodstream when taken orally.

Result of Action

The result of 7-Chloro-2-Quinolinecarboxamide’s action is a decrease in cell proliferation and an increase in cell death in cancer cells . This is due to the compound’s ability to inhibit protein kinases and induce apoptosis .

properties

IUPAC Name |

7-chloroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-7-3-1-6-2-4-8(10(12)14)13-9(6)5-7/h1-5H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYADWYKOGDTHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)

![3-(2,2,2-Trifluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2975270.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2975271.png)

![(2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2975276.png)